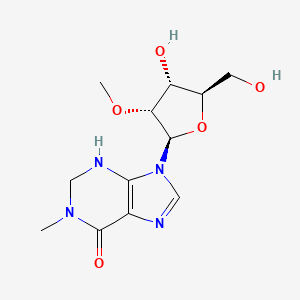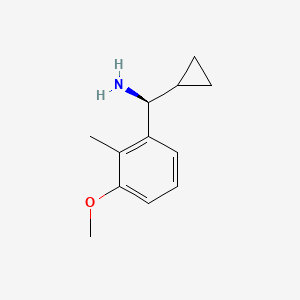
(+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoroacetamide group. One common method involves the reaction of 4,4-dimethylpyrrolidine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reagents are introduced and reacted under high pressure and temperature conditions. Catalysts such as cobalt and nickel oxides supported on alumina are often used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide can undergo various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction typically results in the formation of a secondary amine.
Scientific Research Applications
(+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The trifluoroacetamide group may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the trifluoroacetamide group.
Pyrrole: An aromatic analog with different electronic properties.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
(+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable tool in various applications .
Properties
Molecular Formula |
C8H13F3N2O |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H13F3N2O/c1-7(2)4-12-3-5(7)13-6(14)8(9,10)11/h5,12H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
LZTJSJKRAVATFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1NC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B12842089.png)












